2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide
Description
2-{[4-(3,3-Dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide is a synthetic benzamide derivative characterized by a propargyl ether linkage (-O-but-2-yn-1-yl) and a 3,3-dimethylbutanamide substituent. The compound’s structure combines a benzamide core with a rigid alkyne spacer and a branched alkylamide group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
2-[4-(3,3-dimethylbutanoylamino)but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-17(2,3)12-15(20)19-10-6-7-11-22-14-9-5-4-8-13(14)16(18)21/h4-5,8-9H,10-12H2,1-3H3,(H2,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWALMUWQQRWBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NCC#CCOC1=CC=CC=C1C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(3,3-dimethylbutanamido)but-2-yn-1-ol. This intermediate is then reacted with 2-hydroxybenzamide under specific conditions to form the final product. The reaction conditions often include the use of a base such as triethylamine (TEA) and a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide core, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: NaOMe or KOtBu in an aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[4-(3,3-dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of protein synthesis or disruption of cell membrane integrity, leading to antimicrobial effects .
Comparison with Similar Compounds
Key Compounds for Comparison :
4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide (): Structural Features: Contains a chloro-substituted azetidinone ring and benzyloxy group. Synthesis: Prepared via conventional refluxing and ultrasonic irradiation methods. Ultrasonic methods reduced reaction time by ~50% and improved yields (e.g., 75–85% vs. 60–70% under reflux) .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide (): Structural Features: Features an N,O-bidentate directing group (hydroxy-dimethylethyl) and methyl-substituted benzamide. Synthesis: Derived from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, characterized via X-ray crystallography and NMR .
Target Compound :
- Differentiators : The propargyl ether spacer introduces rigidity and π-bond conjugation, while the 3,3-dimethylbutanamide group provides steric bulk. These features may enhance metabolic stability or modulate binding interactions compared to the above analogs.
Physicochemical Properties
- Solubility and Stability: The propargyl ether in the target compound may reduce aqueous solubility compared to the benzyloxy group in ’s derivatives.
Biological Activity
2-{[4-(3,3-Dimethylbutanamido)but-2-yn-1-yl]oxy}benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of key enzymes involved in neurodegenerative diseases. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy against specific targets, and relevant case studies.
- IUPAC Name: this compound
- CAS Number: 1421526-81-9
- Molecular Weight: 302.37 g/mol
The compound is designed to inhibit enzymes such as acetylcholinesterase (AChE) and β-secretase (BACE1), both of which are implicated in Alzheimer's disease. AChE is responsible for the breakdown of acetylcholine, a neurotransmitter crucial for memory and learning, while BACE1 is involved in the production of amyloid-beta peptides that aggregate to form plaques in the brains of Alzheimer's patients.
Inhibitory Activity
Recent studies have shown that derivatives of benzamide, including this compound, exhibit significant inhibitory activity against these enzymes.
| Compound | AChE IC50 (µM) | BACE1 IC50 (µM) |
|---|---|---|
| Donepezil | 0.046 | - |
| Quercetin | - | 4.89 |
| This compound | TBD | TBD |
Case Study: Inhibition of AChE and BACE1
A study conducted by Koca et al. demonstrated the synthesis and evaluation of various benzamide derivatives for their AChE and BACE1 inhibitory activities. Among these, specific derivatives showed promising results with IC50 values indicating strong inhibition potential. For instance, one derivative exhibited an AChE IC50 of 0.056 µM, comparable to donepezil, while another showed significant inhibition against BACE1 with an IC50 value of 9.01 µM .
In Vitro Studies
In vitro assays were performed to assess the inhibitory effects of the compound on AChE and BACE1 activity. The results indicated that the compound effectively reduced enzymatic activity, suggesting its potential as a therapeutic agent for Alzheimer's disease. Further molecular modeling studies revealed that the compound stabilizes the enzyme structure, thus impeding its function .
Toxicity Assessment
Toxicity studies are crucial for evaluating the safety profile of new compounds. The acute toxicity of related benzamide derivatives was assessed using zebrafish embryos, revealing low toxicity levels for several compounds within this class . Specific data regarding the toxicity of this compound remains to be published.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
